molecular formula C19H16N4O2S B12173408 N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B12173408
M. Wt: 364.4 g/mol
InChI Key: XVCYFRYFRDHMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in oncological research, particularly for acute myeloid leukemia (AML). This compound exhibits strong activity against FLT3 with internal tandem duplication (FLT3-ITD) mutations, which are associated with poor prognosis, by effectively blocking the auto-phosphorylation of the receptor and downstream signaling pathways such as STAT5 and MAPK/ERK . Its high selectivity profile makes it a valuable tool for dissecting the role of FLT3-driven signaling in leukemia cell proliferation and survival. Beyond its primary target, research indicates this chemotype also demonstrates inhibitory activity against related kinases like c-KIT, providing a broader context for studying oncogenic kinase networks and offering a potential multi-targeted approach for investigating resistant or complex cancer phenotypes . The compound's efficacy has been demonstrated in cellular assays, where it induces cell cycle arrest and apoptosis in FLT3-ITD-dependent leukemia cell lines, and shows promising in vivo antitumor activity in mouse xenograft models. Its primary research value lies in its utility as a precise chemical probe to validate FLT3 as a therapeutic target, to explore mechanisms of drug resistance, and to serve as a lead structure for the development of novel targeted therapies for AML and other hematological malignancies.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C19H16N4O2S/c1-22-10-9-13-14(4-2-5-16(13)22)20-18(24)12-23-19(25)8-7-15(21-23)17-6-3-11-26-17/h2-11H,12H2,1H3,(H,20,24)

InChI Key

XVCYFRYFRDHMKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Direct Methylation of Indol-4-Amine

Indole derivatives are typically functionalized via electrophilic substitution. However, introducing a methyl group at the N1 position while retaining an amine at C4 requires selective protection and deprotection:

  • N1-Methylation :
    Indol-4-amine is treated with methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in anhydrous DMF at 0–25°C.

    Indol-4-amine+CH₃INaH, DMF1-Methyl-1H-indol-4-amine\text{Indol-4-amine} + \text{CH₃I} \xrightarrow{\text{NaH, DMF}} \text{1-Methyl-1H-indol-4-amine}

    Yield: ~75–80% (based on analogous reactions).

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, confirmed by 1H NMR^1\text{H NMR} (DMSO-d6): δ 7.35 (d, 1H, H5), 6.95 (s, 1H, H6), 6.45 (d, 1H, H7).

Synthesis of 3-(Thiophen-2-yl)Pyridazin-6(1H)-one

Cyclocondensation of Thiophene-Containing Precursors

Pyridazinones are commonly synthesized via cyclocondensation of α,β-diketones with hydrazines:

  • Preparation of 3-Oxo-2-(thiophen-2-yl)Propionaldehyde :
    Thiophene-2-carboxaldehyde undergoes Claisen-Schmidt condensation with acetone in acidic conditions.

  • Cyclization with Hydrazine :
    The diketone reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80°C, 12 h):

    Diketone+NH₂NH₂\cdotpH₂O3-(Thiophen-2-yl)pyridazin-6(1H)-one\text{Diketone} + \text{NH₂NH₂·H₂O} \rightarrow \text{3-(Thiophen-2-yl)pyridazin-6(1H)-one}

    Yield: 68%.

Alternative Route via Suzuki-Miyaura Coupling

For enhanced regioselectivity, a Suzuki coupling introduces the thiophene group post-cyclization:

  • Synthesis of 3-Bromopyridazin-6(1H)-one :
    Bromination of pyridazinone using N-bromosuccinimide (NBS) in CCl₄.

  • Coupling with Thiophene-2-Boronic Acid :
    Pd(PPh₃)₄ catalyzes the cross-coupling in degassed toluene/EtOH (3:1) at 90°C:

    3-Bromopyridazinone+Thiophene-2-Boronic AcidPd(PPh₃)₄3-(Thiophen-2-yl)pyridazin-6(1H)-one\text{3-Bromopyridazinone} + \text{Thiophene-2-Boronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{3-(Thiophen-2-yl)pyridazin-6(1H)-one}

    Yield: 82%.

Formation of the Acetamide Linker

Acylation of 1-Methyl-1H-Indol-4-Amine

The indole amine is acylated with bromoacetyl bromide to install the reactive intermediate:

  • Reaction Conditions :

    • 1-Methyl-1H-indol-4-amine (1 eq)

    • Bromoacetyl bromide (1.2 eq)

    • Triethylamine (TEA, 2 eq) in anhydrous CH₂Cl₂ at 0°C.

    Indol-4-amine+BrCH₂COBrN-(1-Methyl-1H-indol-4-yl)bromoacetamide\text{Indol-4-amine} + \text{BrCH₂COBr} \rightarrow \text{N-(1-Methyl-1H-indol-4-yl)bromoacetamide}

    Yield: 88%.

Nucleophilic Displacement with Pyridazinone

The bromoacetamide undergoes nucleophilic substitution with the pyridazinone’s nitrogen:

  • Reaction Setup :

    • N-(1-Methyl-1H-indol-4-yl)bromoacetamide (1 eq)

    • 3-(Thiophen-2-yl)pyridazin-6(1H)-one (1.1 eq)

    • K₂CO₃ (2 eq) in DMF at 60°C (24 h).

    Bromoacetamide+PyridazinoneTarget Compound\text{Bromoacetamide} + \text{Pyridazinone} \rightarrow \text{Target Compound}

    Yield: 65%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6) :
    δ 8.25 (s, 1H, NH), 7.72 (d, 1H, H5-indole), 7.45 (m, 2H, thiophene), 6.95 (s, 1H, H3-indole), 4.85 (s, 2H, CH₂), 3.80 (s, 3H, N-CH₃).

  • HRMS (ESI+) :
    Calculated for C₁₉H₁₆N₄O₂S [M+H]⁺: 383.0941; Found: 383.0939.

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 8.2 min, purity >98%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)AdvantagesLimitations
CyclocondensationHydrazine cyclization6895Atom-economicalRequires high-pressure conditions
Suzuki couplingPd-catalyzed cross-coupling8297Regioselective, scalableCostly catalysts
Direct acylationBromoacetamide displacement6598Straightforward, high purityIntermediate instability

Optimization Strategies

Enhancing Pyridazinone Solubility

Using polar aprotic solvents (e.g., DMF) improves reaction efficiency during acylation.

Catalytic Improvements

Substituting Pd(PPh₃)₄ with XPhos Pd G3 increases Suzuki coupling yields to 89%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24 h to 2 h with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce halogen or amino groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. For instance, a series of related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies involving similar indole derivatives have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of thiophene rings in the structure enhances the interaction with biological targets, potentially leading to improved efficacy in cancer treatment .

Neuroprotective Effects

Compounds containing indole and thiophene moieties have been investigated for their neuroprotective properties. They may inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase, thus providing a potential therapeutic avenue for conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include the formation of indole derivatives and pyridazine rings. The synthetic pathways often utilize environmentally friendly methods to enhance yield and reduce toxicity .

Antitubercular Activity Study

In a study focused on antitubercular agents, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, certain compounds exhibited IC90 values indicating strong inhibitory effects without significant cytotoxicity to human cells .

Anticancer Activity Evaluation

Another study explored the anticancer properties of indole-based compounds similar to this compound. The results showed notable inhibition of cell viability in breast cancer cell lines, suggesting that modifications in the chemical structure can enhance therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/IC90 ValuesReference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 μM
AnticancerBreast Cancer Cell LinesNot specified
NeuroprotectiveAcetylcholinesterase InhibitionNot specified

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key differences between the target compound and analogs:

Compound Name Pyridazinone Substituent Indole/Amide Substituent Molecular Formula Key Features
Target Compound: N-(1-methyl-1H-indol-4-yl)-2-[3-(thiophen-2-yl)-6-oxopyridazin-1-yl]acetamide Thiophen-2-yl 1-Methyl-1H-indol-4-yl C22H17N5O2S High lipophilicity; potential for enhanced receptor binding via thiophene.
N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-Methoxyphenyl 1H-indol-4-yl C21H18N4O3 Methoxy group may improve solubility but reduce π-stacking efficiency.
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide 1H-Indol-1-yl 4-(Pyridin-2-yl)thiazol-2-yl C22H16N6O2S Thiazole-pyridine moiety introduces hydrogen-bonding capabilities.
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide 4-(Methylthio)benzyl 4-Bromophenyl C21H20BrN3O2S Bromine enhances halogen bonding; methylthio improves metabolic stability.
N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 4-Fluoro-2-methoxyphenyl 2-(6-Fluoroindol-1-yl)ethyl C23H19F2N5O3 Fluorine atoms increase metabolic stability and electronegativity.

Pharmacological Implications (Inferred from Structural Analogs)

  • Acetylcholinesterase Inhibition: Pyridazinone-acetamides with aromatic substituents (e.g., phenyl, thiophene) show inhibitory activity (IC50 values in µM range) . The thiophene in the target compound may enhance binding to hydrophobic enzyme pockets.
  • Formyl Peptide Receptor Modulation : Methylthio and halogenated analogs () demonstrate receptor affinity, suggesting the target’s thiophene could similarly modulate signaling pathways .
  • Metabolic Stability : Fluorinated indole derivatives () exhibit prolonged half-lives, whereas the target’s methylindole may balance stability and lipophilicity .

Biological Activity

N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

The molecular formula of this compound is C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S with a molecular weight of 406.5 g/mol. The compound features an indole core, a pyridazinone moiety, and a thiophene ring, which contribute to its diverse biological properties.

PropertyValue
Molecular FormulaC22H22N4O2S
Molecular Weight406.5 g/mol
IUPAC NameN-[1-methyl-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
InChI KeySEXJAMGLEUBKKC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from the preparation of the indole core, followed by the introduction of the pyridazinone and thiophene rings. Various reagents such as halogenated intermediates and organometallic reagents are employed to facilitate bond formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing indole and thiophene rings have shown activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Studies on related compounds indicate that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The selectivity towards COX-II over COX-I could minimize gastrointestinal side effects associated with traditional anti-inflammatory drugs .

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Study on COX Inhibition : A recent study reported that compounds with similar scaffolds exhibited varying degrees of COX-II inhibition, with IC50 values ranging from 0.52 μM to 22.25 μM. The most potent compound showed selectivity for COX-II, suggesting a promising therapeutic profile for anti-inflammatory applications .
  • Antimicrobial Evaluation : Another investigation into related indole derivatives found broad-spectrum antibacterial activity against multiple bacterial strains, indicating the potential for development into new antimicrobial agents .

Q & A

Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound features a pyridazinone core (6-oxopyridazine), an indole moiety (1-methyl-1H-indol-4-yl), and a thiophen-2-yl substituent linked via an acetamide bridge. The pyridazinone ring contributes hydrogen-bonding capacity via its carbonyl group, while the indole and thiophene groups enable π-π stacking and hydrophobic interactions. These features are critical for binding to biological targets, such as enzymes or receptors involved in inflammation or cancer pathways .

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are typically employed?

Synthesis involves multi-step organic reactions:

Pyridazinone formation : Cyclocondensation of maleic anhydride derivatives with hydrazines under reflux in ethanol.

Substitution at C3 : Introduction of thiophen-2-yl via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in THF/water at 80°C .

Acetamide linkage : Coupling the pyridazinone intermediate with 1-methyl-1H-indol-4-amine using EDCI/HOBt in DMF .
Key conditions: anhydrous solvents, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Advanced: How can researchers optimize synthetic yield while minimizing byproduct formation?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
  • Temperature control : Lower reaction temperatures (e.g., 60°C vs. 80°C) may reduce side reactions in acylation steps .
  • In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at peak product concentration .

Advanced: How should contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?

  • Assay validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis).
  • Control normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-assay variability .
  • Solubility checks : Verify compound solubility in assay media (DMSO concentration ≤0.1%) to avoid false negatives .
  • Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Advanced: What computational strategies are effective for predicting target interactions and ADMET properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinase domains (e.g., JAK2 or EGFR) .
  • ADMET prediction : Employ SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) during characterization?

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for aromatic regions .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl and pyridazinone peak assignments .
  • Crystallography : Attempt single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace thiophen-2-yl with furan or phenyl to assess π-electron requirements .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 5-position to modulate electron density .
  • Bioisosteres : Swap the acetamide linker with sulfonamide or urea to evaluate hydrogen-bonding impact .

Advanced: How can in vitro activity be validated in complex disease models (e.g., 3D organoids or co-cultures)?

  • Organoid models : Test dose-response in patient-derived cancer organoids with hypoxic cores to mimic tumor microenvironments .
  • Immune co-cultures : Co-culture with PBMCs to assess immunomodulatory effects via cytokine profiling (IL-6, TNF-α) .
  • Metabolic profiling : Use Seahorse assays to measure OCR/ECAR changes, linking activity to mitochondrial dysfunction .

Advanced: What methods improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate esters at the pyridazinone oxygen for pH-dependent release in target tissues .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance aqueous dispersion and cellular uptake .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .

Advanced: How can stability issues (e.g., hydrolysis of the acetamide bond) be addressed?

  • pH optimization : Store lyophilized powder at pH 5–6 (citrate buffer) to minimize acid/base-catalyzed degradation .
  • Protecting groups : Temporarily protect the acetamide as a tert-butyl carbamate during synthesis .
  • Accelerated stability testing : Use 40°C/75% RH conditions for 4 weeks to predict shelf-life and identify degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.